![molecular formula C11H10N2O3S B2468388 methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate CAS No. 85716-94-5](/img/structure/B2468388.png)
methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate
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Description
Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate is a chemical compound with a molecular formula C11H9N2O3S and a molecular weight of 255.26 g/mol. It is a member of the quinazolinone family of compounds and has shown potential as a therapeutic agent due to its unique chemical structure.
Scientific Research Applications
Green Synthetic Procedures
Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate has been utilized in green synthetic procedures. A two-step synthesis method has been developed using environmentally friendly approaches, such as Deep Eutectic Solvents (DES) and microwave-induced synthesis. This method has proven efficient in synthesizing the compound with satisfactory yields and has been characterized using various spectral methods (Molnar, Komar, & Jerković, 2022).
Synthesis of Novel Compounds
This chemical has been used as a precursor for synthesizing various novel compounds. For example, it has played a role in the synthesis of thiazoloquinazoline and thiazinoquinazoline derivatives. These compounds were synthesized through reactions involving different reagents, demonstrating the versatility of this compound in creating diverse chemical structures (Gupta & Pujari, 1985).
Antibacterial Activities
This compound has also been investigated for its potential in synthesizing derivatives with antibacterial properties. Research has focused on developing compounds with varied structures to evaluate their effectiveness against different bacterial strains. These efforts highlight the potential of this compound in contributing to the development of new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Antitumor Agents
Another significant application is in the design and synthesis of compounds as antitumor agents. Studies have shown that derivatives of this compound can exhibit selective activities against various cancer cell lines, indicating its potential utility in cancer research and drug development (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).
properties
IUPAC Name |
methyl 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-9(14)6-13-10(15)7-4-2-3-5-8(7)12-11(13)17/h2-5H,6H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFSCJGOBCSUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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